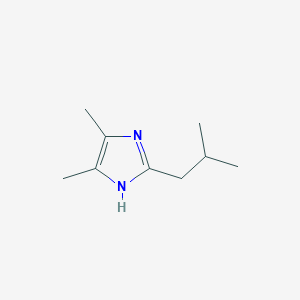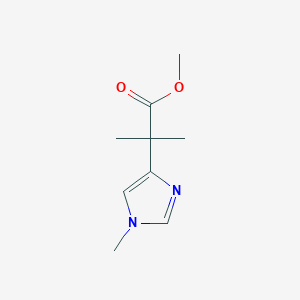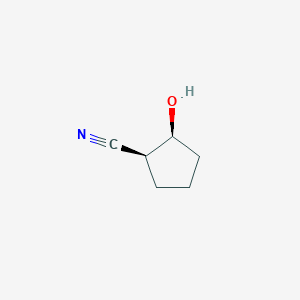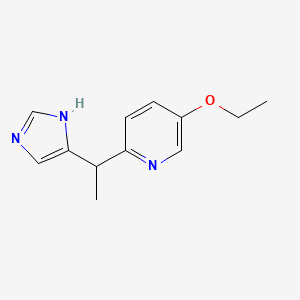
2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine: is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further functionalized to introduce the ethyl and ethoxy groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and reagents are chosen to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: In chemistry, 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology: The imidazole ring is known for its biological activity, making this compound of interest in the development of pharmaceuticals. It can act as a ligand for metal ions, influencing biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as catalysts or polymers.
作用机制
The mechanism of action of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2-(1-(1H-Imidazol-5-yl)ethyl)pyridine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Ethoxy-2-(1H-imidazol-5-yl)pyridine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness: The presence of both the ethyl and ethoxy groups in 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine provides unique reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from its analogs.
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
5-ethoxy-2-[1-(1H-imidazol-5-yl)ethyl]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-10-4-5-11(14-6-10)9(2)12-7-13-8-15-12/h4-9H,3H2,1-2H3,(H,13,15) |
InChI 键 |
QEKPWAOPMKAEJC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CN=C(C=C1)C(C)C2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


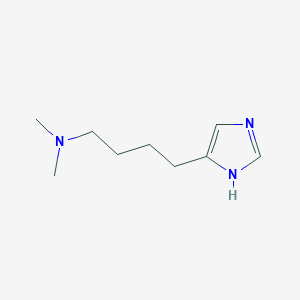
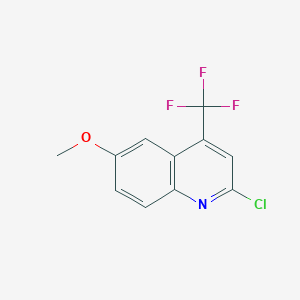
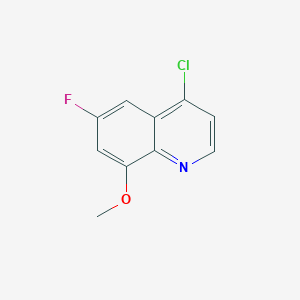
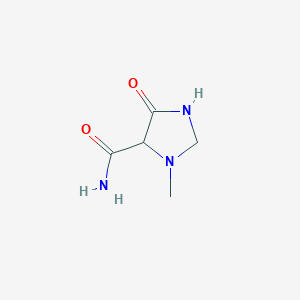
![1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B15198619.png)
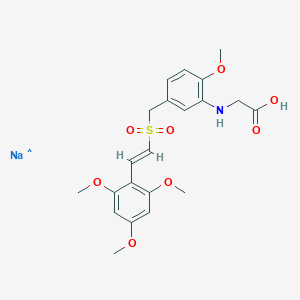
![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
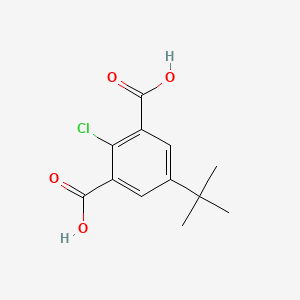
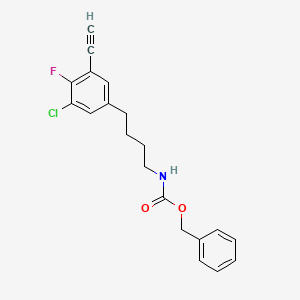
![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
